Indacaterol maleate
Overview
Description
Indacaterol is an ultra-long-acting beta-adrenoceptor agonist developed by Novartis. It is primarily used for the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is unique in that it requires only once-daily dosing, unlike other similar compounds such as formoterol and salmeterol .
Mechanism of Action
- Role : By binding to these receptors, Indacaterol stimulates intracellular adenyl cyclase, leading to an increase in cyclic 5’-adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle .
- Indacaterol’s interaction with β₂-adrenergic receptors causes relaxation of the airway smooth muscle. This dilation increases the diameter of the airways, which are often constricted in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Indacaterol Maleate works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways . This interaction causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD .
Cellular Effects
This compound has been shown to inhibit collective cell migration and IGDQ-mediated single cell migration in metastatic breast cancer MDA-MB-231 cells . It also inhibits NF-κB activity in a β-arrestin2 dependent manner, preventing further lung damage and improving lung function in COPD .
Molecular Mechanism
The pharmacological effects of beta2-adrenoceptor agonist drugs, including this compound, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate) .
Temporal Effects in Laboratory Settings
In a study, this compound demonstrated statistically significant improvements in trough FEV 1 of 186 mL (maleate) compared with placebo after 14 days of treatment . This indicates that the effects of this compound can change over time in laboratory settings.
Metabolic Pathways
The metabolism of Indacaterol can be increased when combined with Testosterone propionate
Preparation Methods
Synthetic Routes and Reaction Conditions: Indacaterol is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of the indane derivative, which is then subjected to a series of reactions including alkylation, reduction, and cyclization to form the final product .
Industrial Production Methods: In industrial settings, the production of indacaterol involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Indacaterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation and alkylation reactions are carried out using reagents like halogens and alkyl halides
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final indacaterol compound .
Scientific Research Applications
Indacaterol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying beta-adrenoceptor agonists and their interactions.
Biology: Research on indacaterol helps in understanding the biological mechanisms of beta-adrenoceptor agonists.
Medicine: Indacaterol is extensively studied for its therapeutic effects in treating COPD and other respiratory conditions.
Industry: It is used in the development of new inhalation therapies and drug delivery systems .
Comparison with Similar Compounds
- Formoterol
- Salmeterol
- Tiotropium
Comparison: Indacaterol stands out due to its ultra-long-acting nature, requiring only once-daily dosing. This improves patient compliance compared to formoterol and salmeterol, which require twice-daily dosing. Additionally, indacaterol has a faster onset of action compared to salmeterol .
Indacaterol’s unique properties make it a valuable compound in the treatment of chronic obstructive pulmonary disease and a subject of extensive scientific research.
Properties
Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown. | |
CAS No. |
753498-25-8 |
Molecular Formula |
C28H32N2O7 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1 |
InChI Key |
IREJFXIHXRZFER-FTBISJDPSA-N |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Appearance |
White Solid |
melting_point |
195-202°C with decomposition 195 °C (decomposition) |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
7.98e-03 g/L |
Synonyms |
5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid; QAB 149 Maleic Acid; Onbrez; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Indacaterol maleate is a long-acting β2-adrenoceptor agonist (LABA). [] Upon inhalation, it binds to β2-adrenoceptors located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow. []
A: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they mention it is a chirally pure compound. [] A comprehensive search in chemical databases would be necessary to obtain this information.
A: Yes, spectroscopic methods have been explored for the quantification of this compound. One study utilized UV spectrophotometry, measuring absorbance at 259 nm. [] Another study employed spectrofluorimetry, measuring native fluorescence at 358 nm after excitation at 258 nm. [] These methods demonstrate the applicability of spectroscopic techniques for this compound analysis.
A: The provided abstracts primarily focus on the pharmacological properties of this compound as a bronchodilator. [, , ] There is no information available regarding its potential catalytic properties or applications in catalytic reactions.
ANone: The abstracts do not provide information on the use of computational chemistry or modeling techniques for studying this compound.
A: While the provided abstracts don't delve into detailed SAR studies, they highlight the importance of this compound's chiral purity for its pharmacological activity. [] One study investigated replacing the maleate salt with acetate to mitigate post-inhalation cough, demonstrating the impact of structural modifications on the drug's profile. [] More comprehensive SAR studies would be valuable to further optimize its therapeutic properties.
A: this compound exhibits a prolonged duration of bronchodilation, lasting at least 24 hours, making it suitable for once-daily administration. [, ] This distinguishes it from other LABAs like salmeterol and formoterol, which typically require twice-daily dosing. [] Studies in guinea pigs demonstrated that indacaterol's bronchoprotective effect persisted for 24 hours, while salmeterol, formoterol, and salbutamol showed shorter durations of action. []
A: While the provided abstracts don't detail this compound's metabolic pathways, one study suggests its clearance involves CYP3A4 and P-glycoprotein (P-gp). [] Inhibition of these metabolic enzymes can elevate systemic exposure to indacaterol. [] Understanding these interactions is crucial to avoid potential adverse effects and ensure therapeutic efficacy.
A: Preclinical studies employed isolated guinea pig trachea to assess this compound's bronchodilatory effects. [, ] Researchers induced bronchoconstriction using agents like methacholine and 5-hydroxytryptamine and measured the ability of indacaterol to reverse this effect. [] These studies demonstrated indacaterol's rapid onset and prolonged duration of action compared to other bronchodilators. []
A: Several Phase III clinical trials, including the IGNITE program, investigated the efficacy of this compound in COPD patients. [, ] These trials demonstrated significant improvements in lung function parameters like FEV1 compared to placebo, glycopyrronium, and tiotropium. [] Additionally, indacaterol showed a favorable safety and tolerability profile in Japanese patients with COPD in a large post-marketing surveillance study. []
A: While the provided abstracts mention the generally favorable safety and tolerability profile of indacaterol, [] they also acknowledge potential adverse effects associated with β2-agonists in general. [, ] These can include tachycardia, palpitations, hypokalemia, hyperglycemia, and paradoxical bronchospasm. [, ] Careful monitoring and appropriate patient selection are crucial to minimize the risk of these adverse effects.
ANone: Several analytical techniques have been employed for this compound analysis, including:
- RP-HPLC-DAD: This method allows simultaneous quantification of this compound and glycopyrronium bromide in pharmaceutical formulations. []
- Spectrophotometry: This method is based on measuring the absorbance of this compound in methanol at 259 nm. []
- Spectrofluorimetry: This method measures the native fluorescence of this compound in methanol at 358 nm after excitation at 258 nm. []
- First-Order Derivative Spectrophotometry: This method enables simultaneous determination of this compound and glycopyrronium bromide in pharmaceutical dosage forms. []
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